

# A Spectroscopic Comparison of Tert-Butyl 4-Nitrobenzoate and Its Starting Materials

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## Compound of Interest

Compound Name: *Tert-butyl 4-nitrobenzoate*

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This guide provides a comprehensive spectroscopic comparison of the ester, **tert-butyl 4-nitrobenzoate**, with its precursor acid chloride, 4-nitrobenzoyl chloride, and alcohol, tert-butanol. The synthesis of the final product involves the esterification of the acid chloride with the alcohol. Understanding the distinct spectroscopic signatures of each compound is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a summary of their Infrared (IR), Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) data, supported by detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of **tert-butyl 4-nitrobenzoate** and its starting materials. These values are indicative and may vary slightly based on the specific instrumentation and experimental conditions.

Table 1: Infrared (IR) Spectroscopy Data ( $\text{cm}^{-1}$ )

Compound	C=O Stretch	C-O Stretch	NO <sub>2</sub> Stretch (asym/sym)	O-H Stretch	Ar-H Stretch	C-H Stretch (sp <sup>3</sup> )
tert-Butyl 4-nitrobenzoate	~1720	~1280 & ~1110	~1530 / ~1350	-	~3100	~2980
4-Nitrobenzoyl Chloride	~1770	-	~1530 / ~1350	-	~3100	-
tert-Butanol	-	~1200	-	~3350 (broad)	-	~2970

Table 2: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data (CDCl<sub>3</sub>, δ in ppm)

Compound	Aromatic Protons	tert-Butyl Protons	-OH Proton
tert-Butyl 4-nitrobenzoate	~8.2 (d, 2H), ~8.1 (d, 2H)	~1.6 (s, 9H)	-
4-Nitrobenzoyl Chloride	~8.4 (d, 2H), ~8.3 (d, 2H)	-	-
tert-Butanol	-	~1.3 (s, 9H)	Variable, ~1.5-2.5 (s, 1H)

Table 3: <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data (CDCl<sub>3</sub>, δ in ppm)

Compound	C=O	C-NO <sub>2</sub>	Aromatic CH	Aromatic C (ipso)	Quaternary C (tert-butyl)	Methyl C (tert-butyl)
tert-Butyl 4-nitrobenzoate	~164	~150	~130, ~123	~135	~82	~28
4-Nitrobenzoyl Chloride	~167	~151	~131, ~124	~138	-	-
tert-Butanol	-	-	-	-	~69	~31

## Experimental Protocols

### Synthesis of tert-Butyl 4-Nitrobenzoate

This procedure is adapted from the synthesis of similar esters and provides a reliable method for the preparation of **tert-butyl 4-nitrobenzoate**.

Materials:

- 4-Nitrobenzoyl chloride
- tert-Butanol
- Pyridine
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Hexane

- Ethyl acetate

#### Procedure:

- In a round-bottom flask under a nitrogen atmosphere, dissolve 4-nitrobenzoyl chloride (1 equivalent) in dry dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add pyridine (1.1 equivalents) dropwise to the solution with stirring.
- Slowly add a solution of tert-butanol (1.1 equivalents) in dry dichloromethane to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford **tert-butyl 4-nitrobenzoate** as a solid.

## Spectroscopic Analysis

Infrared (IR) Spectroscopy: Solid samples (**tert-butyl 4-nitrobenzoate** and 4-nitrobenzoyl chloride) were analyzed using the KBr pellet method.<sup>[1][2][3]</sup> A small amount of the sample (1-2 mg) was ground with approximately 100 mg of dry KBr powder in an agate mortar.<sup>[1][3]</sup> The mixture was then pressed into a thin, transparent pellet using a hydraulic press.<sup>[2]</sup> The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples (tert-butanol) were analyzed as a thin film between two NaCl or KBr plates.<sup>[4]</sup>

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.[5] Approximately 10-20 mg of the sample was dissolved in about 0.7 mL of  $\text{CDCl}_3$  containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

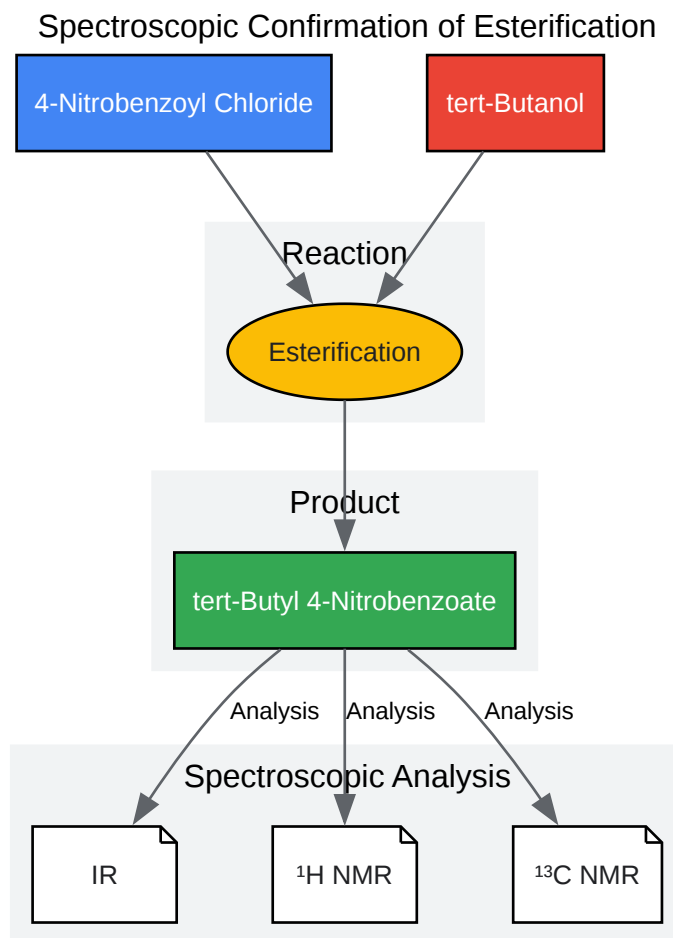
## Spectroscopic Interpretation and Comparison

The spectroscopic data reveals key transformations from the starting materials to the final product.

- **IR Spectroscopy:** The most significant change is the disappearance of the broad O-H stretch from tert-butanol and the shift of the carbonyl ( $\text{C=O}$ ) stretching frequency.[4] The  $\text{C=O}$  stretch in the acid chloride is at a higher wavenumber ( $\sim 1770\text{ cm}^{-1}$ ) due to the inductive effect of the chlorine atom. In the ester, this peak shifts to a lower wavenumber ( $\sim 1720\text{ cm}^{-1}$ ). The appearance of strong C-O stretching bands around  $1280\text{ cm}^{-1}$  and  $1110\text{ cm}^{-1}$  in the product spectrum confirms the formation of the ester linkage. The characteristic symmetric and asymmetric stretches of the nitro group remain relatively consistent across the aromatic compounds.
- **$^1\text{H}$  NMR Spectroscopy:** The formation of the ester is clearly indicated by the disappearance of the hydroxyl proton signal of tert-butanol. The aromatic protons of 4-nitrobenzoyl chloride appear as two doublets. In the product, these aromatic protons experience a slight upfield shift. The singlet corresponding to the nine equivalent protons of the tert-butyl group in tert-butanol shifts slightly downfield in the ester product due to the deshielding effect of the adjacent carbonyl group.
- **$^{13}\text{C}$  NMR Spectroscopy:** The carbonyl carbon signal in the ester ( $\sim 164\text{ ppm}$ ) is found at a slightly higher field compared to the acid chloride ( $\sim 167\text{ ppm}$ ). The formation of the ester is further confirmed by the appearance of the quaternary carbon of the tert-butyl group at around 82 ppm and the methyl carbons at approximately 28 ppm. The chemical shift of the quaternary carbon in tert-butanol ( $\sim 69\text{ ppm}$ ) is shifted downfield upon esterification.[6] The aromatic carbon signals show minor shifts between the acid chloride and the ester.

## Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical flow of using spectroscopic data to confirm the transformation of the starting materials into the final product.

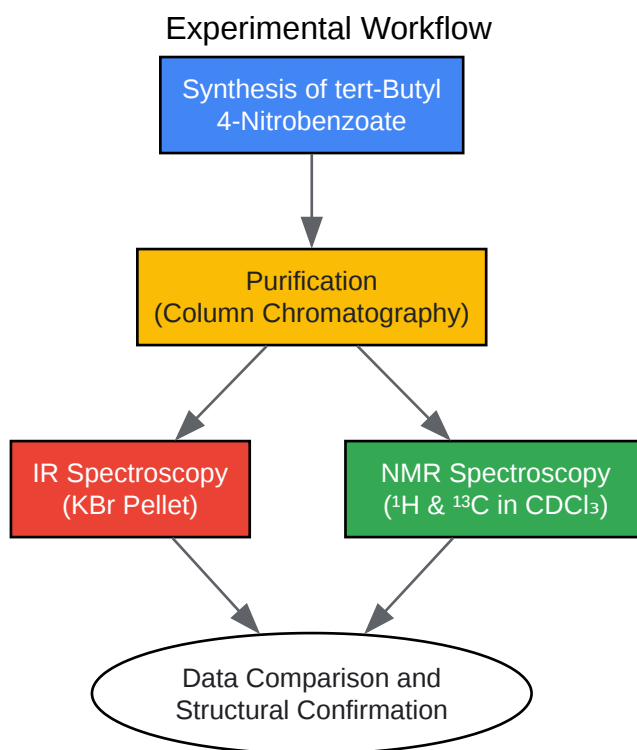


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Caption: Logical flow of spectroscopic confirmation.

## Experimental Workflow

The diagram below outlines the general workflow from synthesis to spectroscopic characterization.



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Caption: General experimental workflow diagram.

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